molecular formula C9H10F2O B1426188 Benzenemethanol, 3-(1,1-difluoroethyl)- CAS No. 444921-50-0

Benzenemethanol, 3-(1,1-difluoroethyl)-

Cat. No. B1426188
M. Wt: 172.17 g/mol
InChI Key: BETWVVGIVDAJKC-UHFFFAOYSA-N
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Description

“Benzenemethanol, 3-(1,1-difluoroethyl)-” is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 . It is used as an intermediate in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “Benzenemethanol, 3-(1,1-difluoroethyl)-” consists of a benzene ring attached to a methanol group, with a 1,1-difluoroethyl group attached to the third carbon of the benzene ring .

Scientific Research Applications

Synthesis and Characterization

Benzenemethanol derivatives, including those with difluoroethyl groups, are significant in synthetic chemistry for constructing complex molecules. For instance, a natural product with biological activity was synthesized starting from a dimethoxyphenyl methanol derivative, demonstrating the utility of benzenemethanol structures in synthesizing biologically relevant compounds (Akbaba et al., 2010). Similarly, the development of new fluorine-containing polyethers was achieved by reacting a highly fluorinated monomer with diphenols, leading to the creation of soluble, hydrophobic, low dielectric polyethers, showcasing the potential of benzenemethanol derivatives in materials science (Fitch et al., 2003).

Catalysis

In catalysis, benzenemethanol derivatives serve as intermediates or catalyst components. Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols using phenyl-substituted benzenemethanol derivatives resulted in high yields of regio- and stereoisomers, highlighting the role of these compounds in facilitating selective organic reactions (Zhang & Widenhoefer, 2008).

Materials Science

In materials science, benzenemethanol derivatives contribute to the development of novel materials with unique properties. Hydroxymethyl-functionalized polyimides were synthesized using monomers derived from benzenemethanol, which could be further modified to attach organic dyes, illustrating the adaptability of benzenemethanol structures in creating functional materials with specific properties (Wright et al., 2005).

Safety And Hazards

The safety data sheet for “Benzenemethanol, 3-(1,1-difluoroethyl)-” indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It also provides a list of precautionary statements, including recommendations for handling and storage, personal protective equipment, and first aid measures .

properties

IUPAC Name

[3-(1,1-difluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETWVVGIVDAJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 3-(1,1-difluoroethyl)-

Synthesis routes and methods I

Procedure details

To a suspension (100 ml) of lithium aluminum hydride (2.24 g, 54.4 mmol) in ether was added dropwise a solution of 3-(1,1-difluoroethyl)benzonitrile (5.48 g, 29.4 mmol) in ether (50 ml) under ice-cooling, and the mixture was stirred at room temperature for 4 hrs. After completion of the reaction, water (2.24 ml), 15% aqueous sodium hydroxide solution (2.24 ml) and water (6.72 ml) were successively added dropwise under ice-cooling. The obtained solid was filtered with celite and washed with ethyl acetate. The filtrate was concentrated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1, 1:1) to give 3-(1,1-difluoroethyl)benzyl alcohol (3.82 g, 75%) to give a colorless transparent oil.
Quantity
100 mL
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reactant
Reaction Step One
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5.48 g
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reactant
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0 (± 1) mol
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solvent
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Quantity
50 mL
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solvent
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Name
Quantity
2.24 mL
Type
reactant
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2.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.72 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add a solution of 3-(1,1-Difluoro-ethyl)-benzoic acid ethyl ester (3.57 mmol) in THF (5 mL) dropwise to a 1M solution of lithium aluminum hydride in THF (4.3 mL) at room temperature. Stir for 20 minutes then add ice followed by a mixture of concentrated sulfuric acid and ice (approximately 1:1 v:v). Extract with ethyl ether, dry the organic extracts over sodium sulfate, filter, and evaporate to give the title compound in 97% yield. GCMS MW 172 (M). 1H NMR (400.43 MHz, CDCl3): δ 7.49 (s, 1H), 7.41-7.39 (m, 3H), 4.70 (s, 2H), 1.94-1.85 (m, 3H).
Name
3-(1,1-Difluoro-ethyl)-benzoic acid ethyl ester
Quantity
3.57 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
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Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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